molecular formula C37H54N2O2 B1384159 (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane CAS No. 539834-16-7

(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Cat. No. B1384159
M. Wt: 558.8 g/mol
InChI Key: WDMYJUKMBXUTIA-FPACPZPDSA-N
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Description

(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C37H54N2O2 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular and Crystal Structure Studies : Research on sterically hindered phenols, such as (1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane, contributes to understanding their molecular and crystal structures. For example, studies have examined how these molecules form hydrogen bonds and their crystallization into non-centrosymmetric crystals due to their unique geometric properties (Litvinov et al., 2019).

  • Asymmetric Catalysis : This chemical has applications in asymmetric catalysis. Schiff-base ligands derived from it have been used in catalytic processes, such as the highly enantioselective Nozaki-Hiyama-Kishi reaction (Berkessel et al., 2004).

  • Synthesis of Derivatives : The compound is used in the synthesis of various derivatives. For instance, derivatives of Δ2-Imidazolin-5-one and Imidazolidine containing residues of sterically-hindered phenols have been synthesized using this compound (Kelarev et al., 2003).

  • Copper Complexes Formation : It plays a role in the formation of copper complexes, which are used in various chemical reactions, including oxidative C–C coupling (Castillo et al., 2013).

  • X-Ray Crystal Structure Analysis : The compound aids in X-ray crystal structure analysis of various chemical compounds, providing insights into their molecular geometry and properties (Keypour et al., 2008).

  • Synthesis of Polyfunctional Organophosphorus Compounds : It is involved in the synthesis of organophosphorus compounds, which have applications in various fields of chemistry (Mukmeneva et al., 1990).

  • Electrochemical Reduction Studies : This chemical is also significant in studying the electrochemical properties and reduction processes of certain organic compounds (Vedenyapina et al., 2016).

properties

IUPAC Name

2,4-ditert-butyl-6-[[(1S,2S,4S,5S)-5-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2-bicyclo[2.2.1]heptanyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O2/c1-34(2,3)26-14-24(32(40)28(18-26)36(7,8)9)20-38-30-16-23-13-22(30)17-31(23)39-21-25-15-27(35(4,5)6)19-29(33(25)41)37(10,11)12/h14-15,18-23,30-31,40-41H,13,16-17H2,1-12H3/t22-,23-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMYJUKMBXUTIA-FPACPZPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CC3CC2CC3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2C[C@@H]3C[C@H]2C[C@@H]3N=CC4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 3
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 4
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 5
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane
Reactant of Route 6
(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane

Citations

For This Compound
1
Citations
T Kan, T Fukuyama - Citeseer
Nitrogen-containing compounds are important chemical entities, many of which show unique bioactivity. In view of this their efficient synthesis is an important issue in the development …
Number of citations: 3 citeseerx.ist.psu.edu

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